molecular formula C6H8N2O2S B1602246 N-(4-(HYDROXYMETHYL)THIAZOL-2-YL)ACETAMIDE CAS No. 51307-38-1

N-(4-(HYDROXYMETHYL)THIAZOL-2-YL)ACETAMIDE

Cat. No.: B1602246
CAS No.: 51307-38-1
M. Wt: 172.21 g/mol
InChI Key: XRXOHGHYAPSJAV-UHFFFAOYSA-N
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Description

N-(4-(HYDROXYMETHYL)THIAZOL-2-YL)ACETAMIDE is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Biochemical Analysis

Biochemical Properties

N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with L-cysteine hydrochloride, forming S-acetamidomethyl-L-cysteine hydrochloride . The nature of these interactions involves the formation of hydrogen bonds and electrostatic interactions, which are crucial for the stability and function of the resulting complexes .

Cellular Effects

N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are critical for understanding how this compound can be used to manipulate cellular functions for therapeutic purposes.

Molecular Mechanism

The molecular mechanism of N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes through hydrogen bonding and electrostatic interactions . These interactions lead to changes in gene expression and enzyme activity, which are essential for its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, affecting its efficacy and potency . Long-term studies in vitro and in vivo have provided insights into its temporal effects on cellular processes.

Dosage Effects in Animal Models

The effects of N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular functions, while higher doses can lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for its role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation, which are critical for its biochemical effects.

Subcellular Localization

N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide is localized in specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications direct it to these compartments, influencing its function and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(HYDROXYMETHYL)THIAZOL-2-YL)ACETAMIDE typically involves the reaction of 2-aminothiazole with formaldehyde and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-(HYDROXYMETHYL)THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-(HYDROXYMETHYL)THIAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(HYDROXYMETHYL)THIAZOL-2-YL)ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

N-[4-(hydroxymethyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-4(10)7-6-8-5(2-9)3-11-6/h3,9H,2H2,1H3,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXOHGHYAPSJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565643
Record name N-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51307-38-1
Record name N-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of (2-(acetylamino)-1,3-thiazol-4-yl)methyl acetate (46 g) and potassium carbonate (30 g) in methanol (640 ml) was stirred for 3 hours at ambient temperature. The reaction mixture was concentrated in vacuo. The residue was diluted with chloroform, and the insoluble material was filtered off. The resulting solution was purified by flash column chromatography on silica-gel with methanol/chloroform (1/99). The resulted solid was collected by filtration with isopropyl ether to give N-(4-(hydroxymethyl)-1,3-thiazol-2-yl)acetamide (35 g) as white crystals.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
640 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Mass (m/e): 214 (M30) . (2) A mixture of 2-acetylamino-4-acetoxymethylthiazole (72 g), potassium carbonate (23.2 g), methanol (1.1 l) and water (0.1 l) was stirred for 3 hours and 20 minutes at ambient temperature. An insoluble material was filtered off and the filtrate was neutralized with 2N hydrochloric acid and evaporated. To the residue was added a mixture of chloroform and methanol (100 ml, 1:1 V/V) and the mixture was heated. An insoluble material was filtered off and the filtrate was concentrated. The residue was purified by column chromatography on silica gel eluting with a mixture of chloroform and methanol (10:1 V/V) to give 2-acetylamino-4-hydroxymethylthiazole (41.11 g).
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
reactant
Reaction Step One
Name
Quantity
0.1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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